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Compound of Interest

Compound Name: Dodecanophenone

Cat. No.: B154281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dodecanophenone, also known as 1-phenyl-1-dodecanone or laurophenone, is a long-chain

aromatic ketone with the chemical formula C18H28O. Its molecular structure, featuring a

phenyl group attached to a dodecanoyl chain, imparts specific chemical and physical properties

that are of interest in various research and development fields, including organic synthesis and

drug discovery. This technical guide provides an in-depth overview of the spectroscopic data of

Dodecanophenone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, to aid in its characterization and application.
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Property Value

Chemical Formula C18H28O

Molecular Weight 260.41 g/mol

CAS Number 1674-38-0

Appearance
White to cream or pale brown crystals, powder,

or fused solid

Melting Point 45-47 °C

Boiling Point 214-215 °C at 16 mmHg

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for Dodecanophenone.

¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 - 7.85 m 2H
Aromatic Protons

(ortho to C=O)

7.55 - 7.35 m 3H

Aromatic Protons

(meta and para to

C=O)

2.95 t, J ≈ 7.5 Hz 2H -CH₂- (alpha to C=O)

1.80 - 1.60 m 2H -CH₂- (beta to C=O)

1.40 - 1.15 m 16H -(CH₂)₈-

0.88 t, J ≈ 6.8 Hz 3H -CH₃
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¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

200.5 C=O (Ketone)

137.0 Aromatic C (quaternary, attached to C=O)

132.8 Aromatic CH (para)

128.5 Aromatic CH (meta)

128.0 Aromatic CH (ortho)

38.6 -CH₂- (alpha to C=O)

31.9 -CH₂-

29.6 -CH₂- (multiple)

29.4 -CH₂-

29.3 -CH₂-

24.4 -CH₂- (beta to C=O)

22.7 -CH₂-

14.1 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Dodecanophenone exhibits characteristic absorption bands corresponding to its

chemical structure.
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Wavenumber (cm⁻¹) Intensity Assignment

3060 Weak Aromatic C-H Stretch

2920, 2850 Strong Aliphatic C-H Stretch

1685 Strong C=O Stretch (Aryl Ketone)

1595, 1580, 1450 Medium Aromatic C=C Bending

1470 Medium Aliphatic C-H Bending

750, 690 Strong
Aromatic C-H Out-of-Plane

Bending (Monosubstituted)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Dodecanophenone results in fragmentation

of the molecule, providing valuable information for structural elucidation. The mass spectrum is

characterized by a molecular ion peak and several key fragment ions.

m/z Relative Intensity (%) Assignment

260 15 [M]⁺ (Molecular Ion)

120 100
[C₆H₅COCH₃]⁺ (McLafferty

Rearrangement)

105 85 [C₆H₅CO]⁺ (Benzoyl Cation)

77 40 [C₆H₅]⁺ (Phenyl Cation)

Experimental Protocols
NMR Spectroscopy
Sample Preparation: A 5-25 mg sample of Dodecanophenone is dissolved in approximately

0.6-0.7 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) in a standard 5 mm

NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard

for chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz

spectrometer. Standard acquisition parameters include a 30-90° pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are

sufficient to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the

low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred

to thousands) and a higher sample concentration may be required. Proton decoupling is

employed to simplify the spectrum and improve sensitivity.

FT-IR Spectroscopy
Sample Preparation (Thin Solid Film): A small amount of solid Dodecanophenone is dissolved

in a volatile solvent such as methylene chloride or acetone. A drop of this solution is placed on

a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin

film of the compound on the plate.[2]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean, empty sample holder is first recorded. The

salt plate with the sample film is then placed in the sample holder, and the sample spectrum is

acquired. The instrument typically scans over the range of 4000 to 400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the solid Dodecanophenone sample is introduced into

the mass spectrometer, typically via a direct insertion probe. The sample is then heated to

achieve sufficient vapor pressure for analysis.

Ionization and Analysis: The gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.[3] The resulting

positively charged ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer. The detector records the abundance of each ion, generating the

mass spectrum.
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The following diagram illustrates the general workflow for the spectroscopic analysis of

Dodecanophenone.
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Caption: Workflow for the spectroscopic analysis of Dodecanophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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